2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
The compound 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the hexahydroquinoline family, characterized by a bicyclic core fused with a pyran ring. Key structural features include:
Properties
CAS No. |
441783-65-9 |
|---|---|
Molecular Formula |
C24H24N4O3S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S/c1-4-16-9-10-20(32-16)21-17(13-25)23(26)27(14-5-7-15(8-6-14)28(30)31)18-11-24(2,3)12-19(29)22(18)21/h5-10,21H,4,11-12,26H2,1-3H3 |
InChI Key |
IPGSKITYUKUSLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
Preparation Methods
Four-Component Condensation with Heterogeneous Catalysts
A method reported in employs Fe₃O₄@SiO₂-SO₃H nanoparticles as a retrievable catalyst under ultrasonic irradiation. The reaction involves:
-
Cyclohexanone (or dimedone for dimethyl groups)
-
Ammonium acetate (source of ammonia)
-
Malononitrile (nitrile source)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
Key Reaction Parameters:
| Parameter | Value/Description | Yield (%) | Time (min) | Conditions |
|---|---|---|---|---|
| Catalyst | Fe₃O₄@SiO₂-SO₃H nanoparticles | 85–92 | 15–30 | Ultrasound, 60–80°C |
| Solvent | Ethanol/water mix | N/A | N/A | Green solvent system |
| Aldehyde | 4-Nitrobenzaldehyde | N/A | N/A | Substituent-dependent |
The ethylthiophenyl group may require a separate aldehyde (e.g., 5-ethylthiophen-2-carbaldehyde) or post-synthesis modification. However, direct incorporation via MCCRs remains challenging due to steric hindrance and low reactivity of thiophenyl aldehydes.
Ionic Liquid-Catalyzed Tandem Synthesis
A sustainable protocol using [H₂-DABCO][HSO₄]₂ ionic liquid (IL) achieves high yields under ambient conditions. The mechanism involves:
-
Knoevenagel condensation between malononitrile and aldehyde.
-
Cyclization with dimedone and ammonium acetate to form the hexahydroquinoline core.
-
Subsequent functionalization to introduce amino and thiophenyl groups.
Comparative Efficiency:
| Catalyst | Yield (%) | Time (min) | Reusability |
|---|---|---|---|
| [H₂-DABCO][HSO₄]₂ | 76–100 | 5–15 | 7+ cycles |
| Fe₃O₄@SiO₂-SO₃H | 85–92 | 15–30 | 5 cycles |
| Conventional bases | 60–75 | 60–120 | Non-reusable |
This IL-catalyzed method offers superior eco-friendliness and recyclability, making it industrially viable.
| Reagent | Conditions | Yield (%) |
|---|---|---|
| 5-Ethylthiophenol | H₂SO₄, toluene, reflux | 70–85 |
| Alkoxy thiophene | Acid catalyst, 30–300 min | 65–80 |
Amino Group Functionalization
The amino group at position 2 is often introduced via reductive amination or condensation with ammonia .
Reductive Amination
A nitro group at position 2 can be reduced to an amine using H₂/Pd-C or Fe/HCl . For example:
Direct Condensation
In MCCRs, ammonia from ammonium acetate directly forms the amino group. This avoids post-synthesis steps but requires precise control of pH and temperature.
Optimized Reaction Conditions
Reaction parameters critically influence yield and selectivity.
Catalyst Comparison
| Catalyst | Loading (%) | Solvent | Yield (%) | Reuse Cycles |
|---|---|---|---|---|
| Fe₃O₄@SiO₂-SO₃H | 0.5–1.0 | Ethanol | 85–92 | 5 |
| [H₂-DABCO][HSO₄]₂ | 0.2–0.3 | EtOH/H₂O | 76–100 | 7+ |
| Piperidine | 5–10 | DMF | 60–75 | Non-reusable |
Solvent and Temperature
-
Ethanol/water mixtures enhance solubility and reduce catalyst deactivation.
-
Ultrasound irradiation accelerates reaction kinetics, reducing time from hours to minutes.
Purification and Characterization
Post-synthesis steps ensure high purity.
Analytical Techniques
| Technique | Key Observations |
|---|---|
| ¹H NMR | Singlet at δ 3–5 ppm (CH₂/CH₃), δ 6–8 ppm (aromatic protons) |
| IR | Absorption at 3200–3440 cm⁻¹ (NH₂), 2200 cm⁻¹ (CN) |
| HRMS | [M+H]⁺ = 448.5 (calculated: 448.5) |
Industrial and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly used.
Substitution: Conditions may vary depending on the desired substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative.
Scientific Research Applications
2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with analogs based on substituent variations and molecular properties:
Electronic and Steric Effects
- Trifluoromethyl () and chloro () substituents further polarize the molecule, influencing dipole moments and crystal packing .
- Electron-Donating Groups (EDGs): Methoxy () and dimethylamino () groups increase electron density, enhancing solubility in polar solvents but reducing thermal stability .
Conformational and Crystallographic Insights
- Ring Puckering: The hexahydroquinoline core exhibits non-planar puckering, as described by Cremer and Pople (). Substituents like 7,7-dimethyl groups (target compound) or bulky trimethoxyphenyl () may restrict pseudorotation, favoring specific conformers .
- Crystallographic Tools : Structures of analogs (e.g., ) were resolved using SHELX and OLEX2 , highlighting the importance of crystallography in elucidating substituent effects on molecular packing .
Physicochemical Properties
- Lipophilicity : The 5-ethylthiophen-2-yl group in the target compound likely increases logP compared to phenyl analogs (e.g., ), suggesting improved membrane permeability in biological systems .
- Solubility: Polar groups (e.g., dimethylamino in , methoxy in ) enhance aqueous solubility, whereas EWGs (nitro, trifluoromethyl) reduce it .
Research Implications
- Drug Development : The target compound’s lipophilic profile and nitro group make it a candidate for antimicrobial or anticancer studies, leveraging trends observed in analogs .
- Material Science : Steric effects from 7,7-dimethyl groups could be exploited in designing thermally stable liquid crystals or polymers .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via the Hantzsch reaction, involving a multi-step protocol:
- Step 1 : Condensation of 5-ethylthiophene-2-carbaldehyde with β-ketoesters (e.g., ethyl acetoacetate) and ammonium acetate.
- Step 2 : Cyclization under acidic catalysis (e.g., p-toluenesulfonic acid) in ethanol or dichloromethane .
- Step 3 : Functionalization with a 4-nitrophenyl group via nucleophilic substitution. Key factors affecting yield include solvent polarity (ethanol enhances cyclization), temperature (reflux conditions for 2–3 hours), and catalyst loading. Purity is optimized via recrystallization or column chromatography .
Q. What material science applications exploit its electronic properties?
- Organic semiconductors : Bandgap of 2.8 eV (UV-Vis) suggests utility in OLEDs .
- Coordination polymers : Forms stable complexes with Cu(II) (stability constant logβ = 4.7) .
- Photocatalysis : Degrades methylene blue under UV light (80% efficiency in 2 hours) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
